molecular formula C15H14N2O2 B176792 6-amino-2-ethoxyacridin-9(10H)-one CAS No. 144335-20-6

6-amino-2-ethoxyacridin-9(10H)-one

Cat. No. B176792
M. Wt: 254.28 g/mol
InChI Key: WLGUQMDSSWPOBE-UHFFFAOYSA-N
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Description

6-amino-2-ethoxyacridin-9(10H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the acridine family, which has been extensively studied for its diverse biological activities. The synthesis of 6-amino-2-ethoxyacridin-9(10H)-one has been achieved using different methods, and its mechanism of action and physiological effects have been investigated in detail. In

Scientific Research Applications

1. Synthesis and Spectral Analysis

6-amino-2-ethoxyacridin-9(10H)-one has been a subject of study in the field of synthesis and nuclear magnetic resonance (NMR) spectroscopy. Martin and Kelly (1979) explored the synthesis of related compounds, such as 9-amino-2-ethoxy-6-iodoacridine, and their NMR spectra to understand electron density and patterns of electrophilic substitution in amino-substituted acridines (Martin & Kelly, 1979).

2. Biological Activity and DNA Interaction

Research by Sinha et al. (1976) focused on synthesizing spin-labeled 9-aminoacridines and assessing their biological activity, including interactions with DNA and RNA polymerase. These studies provide insights into the biochemical mechanisms and potential applications in nucleic acid research (Sinha et al., 1976).

3. Plant Physiology and DNA Intercalation

Hadwiger and Schwochau (1971) investigated the specificity of DNA intercalating compounds like 6,9-diamino-2-ethoxyacridine lactate monohydrate in the control of phenylalanine ammonia lyase and pisatin levels in plants, indicating its potential role in plant biochemistry (Hadwiger & Schwochau, 1971).

4. Metal Complexes in Cancer Therapy

Research by Goodgame et al. (1988) delved into the synthesis and structural analysis of dinuclear rhodium(II) carboxylate complexes with diamine-substituted acridine ligands, exploring their potential as multifunctional anti-cancer agents (Goodgame et al., 1988).

5. RNA Activation for Ribozyme Mimicry

Kuzuya et al. (2002) described the conjugation of 9-amino-2-methoxy-6-nitroacridine with oligonucleotides for site-selective RNA hydrolysis, showcasing its application in creating ribozyme mimics (Kuzuya et al., 2002).

6. NMR Spectral Analysis of Derivatives

Avellaneda et al. (2002) conducted detailed NMR studies on acridin-9(10H)-ones substituted with amino or (1,3-benzothiazol-2-yl)amino groups, contributing to the understanding of chemical shifts and tautomerism in these compounds (Avellaneda et al., 2002).

properties

IUPAC Name

6-amino-2-ethoxy-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-19-10-4-6-13-12(8-10)15(18)11-5-3-9(16)7-14(11)17-13/h3-8H,2,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGUQMDSSWPOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C(C2=O)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383023
Record name 6-Amino-2-ethoxyacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-ethoxyacridin-9(10H)-one

CAS RN

144335-20-6
Record name 6-Amino-2-ethoxyacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144335-20-6
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